Benzylallylcarbamic acid chloride
Description
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
N-benzyl-N-prop-2-enylcarbamoyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-2-8-13(11(12)14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
IZBHPQNFANBWFO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences among benzylallylcarbamic acid chloride and related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzylallylcarbamic acid chloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Common methods for synthesizing acyl chlorides, such as using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), can be adapted for this compound. For instance, reacting the corresponding carboxylic acid with SOCl₂ under anhydrous conditions typically yields acyl chlorides . Optimization involves controlling reaction temperature (e.g., reflux at 70–80°C), stoichiometric ratios (excess SOCl₂), and purification via vacuum distillation. Monitoring reaction progress with FT-IR or NMR to confirm COOH → COCl conversion is critical.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- FT-IR : Look for C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~600 cm⁻¹) .
- NMR : ¹³C NMR should show a carbonyl carbon signal at ~170 ppm, while ¹H NMR reveals allyl and benzyl proton environments.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity or stability data for this compound under varying experimental conditions?
- Methodological Answer : Contradictions in reactivity (e.g., hydrolysis rates) may arise from trace moisture, solvent polarity, or temperature. Systematic studies should:
- Use Karl Fischer titration to quantify water content in solvents.
- Compare degradation kinetics in polar (e.g., acetonitrile) vs. nonpolar solvents (e.g., toluene) via HPLC.
- Apply Arrhenius plots to assess temperature-dependent stability .
Q. What strategies ensure batch-to-batch consistency in synthesizing this compound for sensitive bioassays?
- Methodological Answer :
- Quality Control : Require HPLC purity >98% and LC-MS to confirm molecular weight.
- Impurity Profiling : Identify byproducts (e.g., hydrolyzed acids) using high-resolution mass spectrometry.
- Standardized Protocols : Fix reaction time, solvent batches, and drying methods (e.g., molecular sieves). For bioassays, request peptide content analysis to adjust concentrations if residual salts (e.g., TFA) are present .
Safety and Environmental Considerations
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to its lachrymatory and corrosive nature.
- Storage : Keep in airtight containers under inert gas (argon) to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Q. What methodologies are recommended for assessing the environmental persistence and ecological risks of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial degradation in water/soil.
- Toxicity Screening : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays.
- Data Sources : Cross-reference with TOXNET and EPA CompTox Chemicals Dashboard for structural analogs (e.g., benzalkonium chloride) to infer risks .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the electrophilic reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Competitive Reactivity Assays : Compare reaction rates with competing nucleophiles (e.g., amines vs. alcohols) under controlled conditions.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze transition states and activation barriers.
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation .
Analytical Workflow Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
